2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene
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Overview
Description
2-Ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of ethoxy, methoxy, and nitroethenyl functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
2-Ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene include:
- 1-Methyl-3-[(1E)-2-nitro-1-propenyl]benzene
- 1-Methyl-2-[(1E)-2-nitro-1-propenyl]benzene
- 1-Fluoro-2-[(1E)-2-nitro-1-propenyl]benzene
These compounds share similar structural features but differ in the substituents attached to the benzene ring, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11-9(7-8-12(13)14)5-4-6-10(11)15-2/h4-8H,3H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPURVYVDFUARIT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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